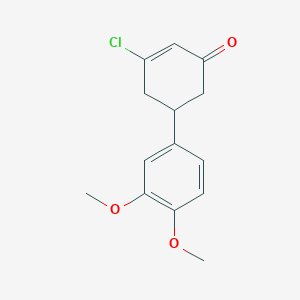

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)-

Description

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is a substituted cyclohexenone derivative characterized by a chlorine atom at position 3 and a 3,4-dimethoxyphenyl group at position 3.

Properties

CAS No. |

1114597-00-0 |

|---|---|

Molecular Formula |

C14H15ClO3 |

Molecular Weight |

266.72 g/mol |

IUPAC Name |

3-chloro-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C14H15ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10H,5-6H2,1-2H3 |

InChI Key |

OCYLSWDXPYIONM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Resorcinol via 1,3-Cyclohexanedione: This method involves the conversion of resorcinol to 1,3-cyclohexanedione, followed by further reactions to introduce the chloro and 3,4-dimethoxyphenyl groups.

Birch Reduction of Anisole: Anisole undergoes Birch reduction followed by acid hydrolysis to yield cyclohexenone derivatives. Subsequent chlorination and introduction of the 3,4-dimethoxyphenyl group complete the synthesis.

α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the α-position, followed by treatment with a base to form the cyclohexenone structure. Chlorination and addition of the 3,4-dimethoxyphenyl group are then performed.

Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation to form the cyclohexenone derivative. The 3,4-dimethoxyphenyl group is then introduced.

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Conjugate Addition: The compound can participate in Michael addition reactions with nucleophiles such as enolates or silyl enol ethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, vanadium catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Conjugate Addition: Organocopper reagents, Grignard reagents.

Major Products Formed

Oxidation: Various oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Substituted cyclohexenone derivatives.

Conjugate Addition: Adducts formed from Michael addition reactions.

Scientific Research Applications

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- The target compound’s chloro group may enhance electrophilicity at the α,β-unsaturated ketone, facilitating nucleophilic additions .

Physicochemical Properties

Comparative physicochemical data for select compounds:

Notes:

- The target compound’s chloro and dimethoxyphenyl groups likely result in moderate lipophilicity (logP ~3–4), favoring membrane permeability but limiting aqueous solubility .

- Steric hindrance from the 3,4-dimethoxyphenyl group may reduce reactivity compared to less-substituted analogs .

Cytotoxic and Anticancer Potential

- trans/cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohex-1-enes : Demonstrated cytotoxicity against A549, MCF7, and HepG2 cell lines (IC₅₀: 2.73–24.14 μM) .

- Curcumin analogs : Inhibit DNA methyltransferase (DNMT1) but suffer from rapid metabolism .

- The chloro group may enhance DNA alkylation or kinase inhibition.

Neurotrophic Effects

- Z. montanum-derived cyclohexenes : Enhanced neurite outgrowth in PC12 cells , suggesting substituent-dependent neuroactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.